molecular formula C13H10FN3S B2870750 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine CAS No. 956784-97-7

1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Cat. No.: B2870750
CAS No.: 956784-97-7
M. Wt: 259.3
InChI Key: NIMXUWHIYXBOGF-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and a thiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with thiophene-2-carbaldehyde in the presence of a base to form an intermediate Schiff base, which is then cyclized using hydrazine hydrate to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, while the thiophenyl group can undergo electrophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols for aromatic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific biological context and the nature of the substituents on the pyrazole ring.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine
  • 1-(4-bromophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine
  • 1-(4-methylphenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine

Uniqueness

1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. The combination of the fluorophenyl and thiophenyl groups also imparts distinct chemical and biological characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-5-thiophen-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3S/c14-9-3-5-10(6-4-9)17-13(15)8-11(16-17)12-2-1-7-18-12/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIMXUWHIYXBOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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